molecular formula C12H8FNO2S B1304264 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene CAS No. 2438-85-9

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

Cat. No. B1304264
CAS RN: 2438-85-9
M. Wt: 249.26 g/mol
InChI Key: SORUMIWSFRGDCF-UHFFFAOYSA-N
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Description

The compound "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" is a fluorinated aromatic molecule that is structurally related to various other compounds studied in the literature. Although the exact compound is not directly mentioned in the provided papers, the studies do involve similar chemical motifs, such as nitro substitution, sulfanyl groups, and fluorinated aromatic rings. These structural features are commonly found in compounds with potential applications in materials science, pharmaceuticals, and organic synthesis due to their unique electronic and steric properties.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds has been demonstrated in the literature. For instance, the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene was achieved through multiple routes, including direct fluorination and fluorodenitration processes . These methods highlight the versatility and reactivity of fluorinated aromatic compounds and provide insight into potential synthetic routes that could be adapted for the synthesis of "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene".

Molecular Structure Analysis

The molecular structure of compounds similar to "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" has been characterized using crystallography. For example, the crystal structure of 1-(4-fluorophenyl)-4-[(1E)-3,4,4-trichloro-2-nitro-1-(propylsulfanyl)buta-1,3-dien-1-yl]piperazine was determined, revealing a non-planar butadiene unit and a chair conformation of the piperazine ring . This suggests that the presence of substituents such as the nitro group and sulfanyl chain can influence the overall conformation and crystal packing of the molecule.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic compounds under nucleophilic aromatic substitution conditions has been explored. The study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene showed that the fluorine atom could be substituted with various nucleophiles, leading to a range of disubstituted benzene derivatives . This indicates that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" could potentially undergo similar nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at the fluorinated position.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by their molecular structure. The crystallographic analysis of two isomers of 3-nitrobenzotrifluoride revealed different packing arrangements and intermolecular interactions, which can affect their physical properties such as solubility and melting point . These findings can be extrapolated to predict that "1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene" may also exhibit unique properties based on its molecular conformation and crystal packing.

Scientific Research Applications

  • Biomolecule Immobilization and Bioconjugation

    • Field: Analytical and Bioanalytical Chemistry .
    • Application: The compound 4-fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation . It’s one of the oldest photolinkers used for photoaffinity labeling .
    • Method: The compound is used to produce the desired chemical linkage upon photo-irradiation . It can activate an inert surface through nitrene insertion reaction .
    • Results: The activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .
  • Indirect Radiofluorination of Biomolecules

    • Field: Medicinal Chemistry .
    • Application: 4-Nitrophenyl (PNP) activated esters are used to rapidly prepare 18 F-labelled acylation synthons in one step .
    • Method: A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions was conducted .
    • Results: PNP esters demonstrated superior acylation kinetics under direct radiofluorination conditions .

Future Directions

The future directions for the use and study of 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene are not clear from the web search results. It’s currently used in proteomics research , but further studies could reveal more applications or provide more insights into its properties and potential uses.

properties

IUPAC Name

1-(4-fluorophenyl)sulfanyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2S/c13-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORUMIWSFRGDCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382421
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene

CAS RN

2438-85-9
Record name 1-Fluoro-4-[(4-nitrophenyl)thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4-[(4-nitrophenyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluorobenzenethiol (9.86 g, 77 mmol), 1-chloro-4-nitrobenzene (12.72 g, 81 mmol) and potassium carbonate (21.25 g, 154 mmol) in acetonitrile (300 mL) is stirred at room temperature under inert atmosphere for 48 h. The mixture is diluted with water (750 mL) and the aqueous phase is extracted with dichloromethane (2×500 mL). The combined organic layers are dried over sodium sulphate, filtered and concentrated under reduced pressure. The desired product is isolated in the presence of some impurities as a yellow solid (19.4 g, 78 mmol) (HPLC-MS Method 2: retention time: 2.132 min, m/z no mass signal).
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
12.72 g
Type
reactant
Reaction Step One
Quantity
21.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step Two

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